molecular formula C4H6O5 B1207980 Dimethyl dicarbonate CAS No. 4525-33-1

Dimethyl dicarbonate

Cat. No. B1207980
Key on ui cas rn: 4525-33-1
M. Wt: 134.09 g/mol
InChI Key: GZDFHIJNHHMENY-UHFFFAOYSA-N
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Patent
US05412089

Procedure details

To each pharmaceutical composition (500 mg) of DMDC 2H2O packed in vials or ampoules in Examples 3 to 8 was added 10 ml of 1 w/v % aqueous lactic acid for dissolution to give injections of DMDC 2H2O. The same procedure was repeated using 3 w/v % aqueous citric acid, 5 w/v % aqueous maleic acid, 6 w/v % aqueous tartaric acid or 10 w/v % aqueous acetic acid to give injections of DMDC 2H2O.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])CC(CC(O)=O)(C(O)=O)O.[C:14]([OH:21])(=[O:20])/C=C\C(O)=O.C(O)(=O)[CH:23](C(C(O)=O)O)[OH:24].[C:32](O)(=O)C>>[CH3:23][O:24][C:14]([O:21][C:1]([O:13][CH3:32])=[O:12])=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)OC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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